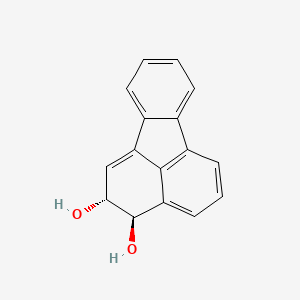![molecular formula C11H16N2O3S B14420939 Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]- CAS No. 85344-39-4](/img/structure/B14420939.png)
Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to an ethylamino sulfonyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]- typically involves the reaction of benzamide with ethylamino sulfonyl ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: A compound with similar structural features but different functional groups.
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Another benzamide derivative with different substituents.
Uniqueness
Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]- is unique due to its specific ethylamino sulfonyl ethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
85344-39-4 |
|---|---|
Molecular Formula |
C11H16N2O3S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-[2-(ethylsulfamoyl)ethyl]benzamide |
InChI |
InChI=1S/C11H16N2O3S/c1-2-13-17(15,16)9-8-12-11(14)10-6-4-3-5-7-10/h3-7,13H,2,8-9H2,1H3,(H,12,14) |
InChI Key |
ZDJGXZLUCHAKLN-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)CCNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B14420863.png)
![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14420878.png)
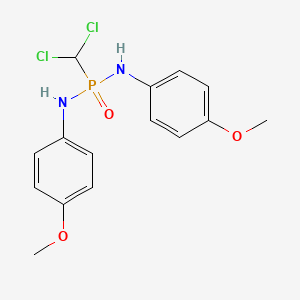
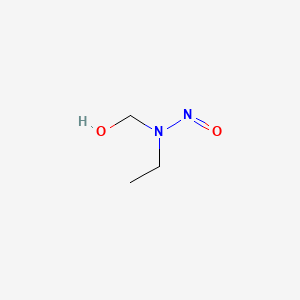



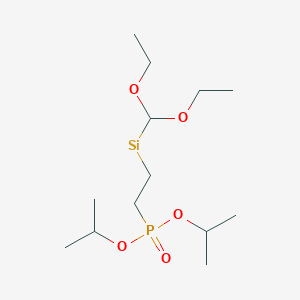
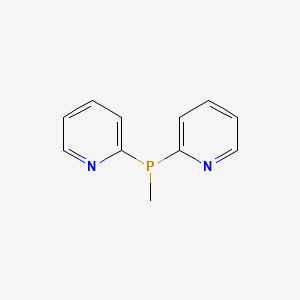
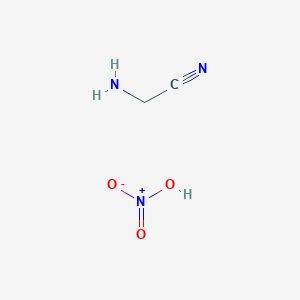
![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)
